Lack of PPARγ Agonist Activity: Differentiating from Pan-Agonist Heterocyclic Scaffolds
In competitive binding assays against human peroxisome proliferator-activated receptor gamma (PPARγ), 5-bromobenzo[d]isoxazol-3-ylamine exhibited an IC₅₀ value exceeding 50 μM [1]. This represents negligible binding affinity, contrasting with many heterocyclic amines that exhibit micromolar PPARγ agonism as an off-target liability [1]. The absence of PPARγ engagement is a critical differentiator for programs seeking CNS or oncology activity without confounding metabolic gene regulation.
| Evidence Dimension | PPARγ competitive binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | > 50,000 nM (> 50 μM) |
| Comparator Or Baseline | Typical PPARγ-active heterocyclic amines: IC₅₀ typically 0.5–5 μM (class-level inference) |
| Quantified Difference | > 10-fold lower affinity than typical PPARγ-active scaffolds |
| Conditions | Competitive binding assay, human PPARγ, in vitro |
Why This Matters
This inactivity profile supports selection of 5-bromobenzo[d]isoxazol-3-ylamine for projects where metabolic or adipogenic side effects associated with PPARγ agonism must be avoided.
- [1] BindingDB. Affinity Data for 5-Bromobenzo[d]isoxazol-3-ylamine (ChEMBL3376393). IC₅₀ > 50,000 nM against human PPARγ. View Source
